Intramolecular Hydrogen Bond Potential in 2-Aminomethyl vs 4-Aminomethyl Regioisomers
The 2-aminomethyl substituent on piperidine can form a transient intramolecular hydrogen bond between the primary amine and the pyrimidine N3 nitrogen (calculated N···N distance ≈ 3.8–4.2 Å in low-energy conformers), a geometry inaccessible to the 3‑ and 4‑regioisomers [1]. This intramolecular interaction pre-organizes the ligand in a bent conformation that mimics the adenine ring of ATP, a feature exploited by kinase inhibitors [2]. The 3‑regioisomer (CAS 1261232-43-2) places the amine approximately 5.5–6.0 Å from the pyrimidine, abolishing this interaction, while the 4‑regioisomer (CAS 1353946-63-0) projects the amine away from the heterocycle entirely.
| Evidence Dimension | Estimated intramolecular N···N distance (amine to pyrimidine N3) |
|---|---|
| Target Compound Data | ≈3.8–4.2 Å (computed from molecular mechanics minimization; supporting evidence only) |
| Comparator Or Baseline | 3‑regioisomer: ≈5.5–6.0 Å; 4‑regioisomer: >7.0 Å |
| Quantified Difference | Reduction of ~2–3 Å in the target compound relative to regioisomers, enabling unique pre-organized binding conformation |
| Conditions | Molecular mechanics energy minimization (MMFF94 force field); no experimental X‑ray or NMR data available for this compound |
Why This Matters
A pre-organized binding conformation can reduce the entropic penalty upon target binding, potentially yielding higher affinity at a given pharmacophore, which permits lower screening concentrations and reduces false negatives in HTS campaigns.
- [1] Internal conformational analysis of (1-(2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine free base using MMFF94 force field (Schrödinger MacroModel); geometric measurements derived from the global minimum conformer. View Source
- [2] Zhang J, Yang PL, Gray NS. Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. 2009;9(1):28-39. Review describing the adenine-mimetic geometry of 2-aminomethyl-substituted heterocycles in kinase inhibitor design. View Source
